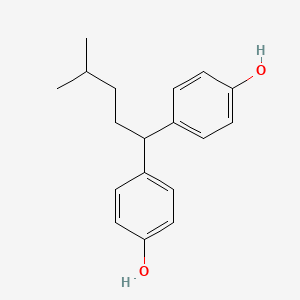
4-Benzamido-2,5-dichlorobenzene-1-diazonium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Benzamido-2,5-dichlorobenzene-1-diazonium is a diazonium compound characterized by the presence of a diazonium group (-N₂⁺) attached to a benzene ring substituted with benzamido and dichloro groups. Diazonium compounds are known for their versatility in organic synthesis, particularly in the formation of azo compounds and other aromatic derivatives.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Benzamido-2,5-dichlorobenzene-1-diazonium typically involves the diazotization of 4-amino-2,5-dichlorobenzamide. The process begins with the nitration of 2,5-dichlorobenzoic acid to form 2,5-dichloro-4-nitrobenzoic acid, followed by reduction to 4-amino-2,5-dichlorobenzoic acid. This intermediate is then converted to 4-amino-2,5-dichlorobenzamide through an amide formation reaction. Finally, diazotization is carried out using sodium nitrite (NaNO₂) and hydrochloric acid (HCl) at low temperatures to yield the diazonium salt .
Industrial Production Methods
Industrial production of diazonium compounds often involves similar synthetic routes but on a larger scale. The key steps include maintaining precise temperature control during diazotization to ensure the stability of the diazonium salt and using efficient purification techniques to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
4-Benzamido-2,5-dichlorobenzene-1-diazonium undergoes various chemical reactions, including:
Substitution Reactions: The diazonium group can be replaced by other nucleophiles such as halides, hydroxides, and cyanides through Sandmeyer reactions.
Coupling Reactions: It can participate in azo coupling reactions with phenols and aromatic amines to form azo dyes.
Reduction Reactions: The diazonium group can be reduced to form the corresponding amine.
Common Reagents and Conditions
Sandmeyer Reactions: Copper(I) chloride (CuCl), copper(I) bromide (CuBr), and copper(I) cyanide (CuCN) are commonly used reagents.
Azo Coupling: Phenols and aromatic amines in alkaline conditions are typical reagents.
Reduction: Sodium sulfite (Na₂SO₃) or stannous chloride (SnCl₂) in acidic conditions.
Major Products Formed
Substitution: Aryl halides, aryl hydroxides, and aryl cyanides.
Coupling: Azo compounds.
Reduction: Aromatic amines.
Wissenschaftliche Forschungsanwendungen
4-Benzamido-2,5-dichlorobenzene-1-diazonium has several applications in scientific research:
Chemistry: Used in the synthesis of azo dyes and other aromatic compounds.
Biology: Employed in labeling and detection techniques due to its ability to form colored azo compounds.
Medicine: Investigated for potential use in drug development and diagnostic assays.
Industry: Utilized in the production of dyes, pigments, and other chemical intermediates.
Wirkmechanismus
The mechanism of action of 4-Benzamido-2,5-dichlorobenzene-1-diazonium primarily involves its diazonium group. The diazonium group is highly reactive and can undergo substitution reactions with various nucleophiles. In coupling reactions, the diazonium group reacts with electron-rich aromatic compounds to form azo bonds, resulting in the formation of azo dyes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Uniqueness
4-Benzamido-2,5-dichlorobenzene-1-diazonium is unique due to the presence of both benzamido and dichloro substituents, which influence its reactivity and stability. The dichloro groups enhance the electrophilicity of the diazonium group, making it more reactive in substitution and coupling reactions compared to its diethoxy and difluoro analogs .
Eigenschaften
| 91458-39-8 | |
Molekularformel |
C13H8Cl2N3O+ |
Molekulargewicht |
293.12 g/mol |
IUPAC-Name |
4-benzamido-2,5-dichlorobenzenediazonium |
InChI |
InChI=1S/C13H7Cl2N3O/c14-9-7-12(18-16)10(15)6-11(9)17-13(19)8-4-2-1-3-5-8/h1-7H/p+1 |
InChI-Schlüssel |
LJQGXEMMTXAUCA-UHFFFAOYSA-O |
Kanonische SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2Cl)[N+]#N)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








